molecular formula C7H16ClNO B1374474 Azepan-3-ylmethanol hydrochloride CAS No. 856627-55-9

Azepan-3-ylmethanol hydrochloride

Cat. No.: B1374474
CAS No.: 856627-55-9
M. Wt: 165.66 g/mol
InChI Key: GMTDWCNXSXJFJH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

azepan-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-3-1-2-4-8-5-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTDWCNXSXJFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856627-55-9
Record name 1H-Azepine-3-methanol, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856627-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-3-ylmethanol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting azepan-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Azepan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of azepan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Azepan-3-ylmethanol hydrochloride
  • CAS Number : 856627-55-9
  • Molecular Formula: Presumed to be C₇H₁₄ClNO (azepane ring with hydroxymethyl substituent and HCl salt) .
  • Purity : ≥95% (commercial suppliers like GLPBIO and 百灵威集团 provide >97% purity for research use) .

Physical and Chemical Properties :

  • Solubility : Requires solvent optimization (e.g., heating to 37°C and sonication for dissolution) .
  • Storage : Stable at 2–8°C under argon; solutions stored at -80°C (6 months) or -20°C (1 month) .
  • Applications : Exclusively for research (e.g., medicinal chemistry or drug discovery), with high academic reception (average rating: 5/5 based on 30 Google Scholar references) .

Comparison with Structurally Similar Compounds

Azetidin-3-ylmethanol Hydrochloride

Key Differences :

  • Ring Size: Azetidin-3-ylmethanol contains a 4-membered azetidine ring, while azepan-3-ylmethanol features a 7-membered azepane ring. This structural divergence impacts steric strain, solubility, and reactivity .
Parameter Azepan-3-ylmethanol HCl Azetidin-3-ylmethanol HCl
CAS Number 856627-55-9 928038-44-2
Molecular Formula C₇H₁₄ClNO (inferred) C₄H₁₀ClNO
Ring Size 7-membered 4-membered
Solubility Requires sonication/heating 38.9–84.2 mg/mL in common solvents
Synthesis Not detailed in evidence Uses triethylamine, HCl, and Pd(II) oxide
Bioavailability Score N/A 0.55
TPSA N/A 32.26 Ų

Structural Implications :

  • Solubility: Azetidin-3-ylmethanol HCl demonstrates superior solubility in polar solvents (e.g., water, DMSO), whereas azepan-3-ylmethanol HCl requires optimized conditions .
  • Synthetic Complexity : Azetidine derivatives often demand precise reaction conditions (e.g., controlled temperature and catalysts) due to ring strain, whereas azepane synthesis may involve fewer constraints .

Other Structurally Related Compounds

lists additional analogs with similarity scores (0.71–0.86), including:

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride (similarity score: 0.86): Shares the azetidine core but includes a branched alcohol substituent, enhancing steric bulk and altering solubility .
  • 3-(Diethylamino)-2,2-dimethylpropan-1-ol (similarity score: 0.71): Lacks a ring structure but retains functional groups (alcohol and amine) for hydrogen bonding .

Key Trends :

  • Functional Group Impact : Alcohol and amine groups in both azepane and azetidine derivatives contribute to polar surface area (TPSA) and solubility .
  • Pharmacological Potential: While azepan-3-ylmethanol HCl lacks disclosed biological data, analogs like memantine HCl (adamantane-based) and dosulepin HCl (tricyclic) highlight the role of ring systems in CNS drug design .

Biological Activity

Azepan-3-ylmethanol hydrochloride (CAS Number: 856627-55-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C7H16ClNO
  • Molecular Weight: 165.66 g/mol

This compound is synthesized from azepane and formaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its chiral nature allows it to interact selectively with biological targets, influencing various physiological processes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to a range of biological effects, including:

  • Antimicrobial Activity: The compound has shown potential against various pathogens, including resistant strains.
  • Antiviral Properties: Preliminary studies suggest efficacy against certain viral infections.

Antimicrobial Activity

Recent research highlights the antimicrobial properties of azepan derivatives. For instance, a study evaluated a series of azepano-triterpenoids, revealing strong antimicrobial activity against key ESKAPE pathogens and DNA viruses (e.g., HSV-1, HCMV) . Notably:

CompoundMIC (μM)Pathogen
Azepanobetulinic Acid≤0.15MRSA
Azepanouvaol≤0.15MRSA
Azepano-glycyrrhetol≤0.15MRSA

These findings indicate that azepan derivatives can exceed the effectiveness of traditional antibiotics like vancomycin.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A comprehensive study assessed various azepano derivatives for their antimicrobial activity against MRSA and other pathogens. The results indicated significant bacteriostatic effects and low cytotoxicity in non-cancerous human embryonic kidney cells .
  • Antiplasmodial Properties:
    Research on an azepanylcarbazole amino alcohol revealed long-lasting antiplasmodial efficacy in vivo, suggesting that structural modifications in azepane compounds can enhance their pharmacological profiles . The study highlighted the importance of Hsp90 inhibition as a mechanism contributing to the antimalarial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-3-ylmethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
Azepan-3-ylmethanol hydrochloride

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